2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-4-(4-fluorophenyl)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFLVNQYVYWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely employed method for constructing biaryl systems. This protocol couples a boronic acid derivative with a halogenated aromatic ring under Pd catalysis. For the target compound, the reaction involves:
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4-Bromo-2-fluoro-5-methylbenzaldehyde as the electrophilic partner.
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2-Fluorophenylboronic acid as the nucleophilic partner.
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Pd(PPh₃)₄ (1–5 mol%) as the catalyst.
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A base such as K₃PO₄ or Na₂CO₃ in a DMF/H₂O or THF/H₂O solvent system.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₃PO₄ (2 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80–90°C |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. Steric hindrance from the methyl and fluoro substituents necessitates elevated temperatures and prolonged reaction times.
Ullmann Coupling
For substrates sensitive to boronic acid preparation, Ullmann coupling offers an alternative using Cu catalysis. This method couples two aryl halides but requires higher temperatures (150–200°C) and longer durations (48–72 hours). Typical conditions include:
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4-Bromo-2-fluoro-5-methylbenzaldehyde and 2-fluoroiodobenzene .
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CuI (10 mol%) with 1,10-phenanthroline as a ligand.
Yield : 50–65%, limited by homocoupling side reactions.
Aldehyde Functionalization Strategies
Introducing the aldehyde group at the 4-position of the biphenyl system is achieved through directed formylation or oxidation protocols.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most efficient method for direct formylation of electron-rich aromatic rings. For 2,4'-difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde:
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The biphenyl intermediate is treated with POCl₃ and DMF to generate the Vilsmeier reagent.
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Electrophilic attack at the para position relative to the methyl group yields the aldehyde.
Typical Protocol :
Oxidation of Methyl Groups
Alternative routes involve oxidation of a pre-installed methyl group to the aldehyde. CrO₃/H₂SO₄ or SeO₂ in refluxing dioxane selectively oxidizes methyl groups adjacent to electron-withdrawing substituents (e.g., fluorine).
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water or hexane/ethyl acetate mixtures. This step removes unreacted starting materials and coupling byproducts.
Example :
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Dissolve the crude product in hot ethanol (10 mL/g).
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Add water dropwise until cloudiness appears.
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Cool to 4°C overnight.
Column Chromatography
For complex mixtures, silica gel chromatography with hexane/ethyl acetate (4:1 to 1:1) gradients isolates the aldehyde product.
Analytical Data Validation
Key spectroscopic data confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃):
IR (cm⁻¹) :
Industrial-Scale Considerations
Scalable synthesis requires:
Chemical Reactions Analysis
Types of Reactions
2,4’-Difluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2,4’-Difluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4’-Difluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The fluorine atoms can influence the compound’s reactivity and stability, enhancing its interactions with biological targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural features and properties of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde with analogous biphenyl carbaldehydes:
Key Observations:
- Halogen Substitution: Fluorine at the 2' and 4' positions (target compound) introduces stronger electron-withdrawing effects compared to chlorine in 3'-chloro-5'-fluoro derivatives .
- Methyl vs. Trifluoromethyl: The 5-methyl group in the target compound provides steric hindrance without significant electronic effects, whereas 2'-(trifluoromethyl) substituents drastically lower electron density .
- Synthesis Yields: The unsubstituted [1,1'-biphenyl]-4-carbaldehyde achieves 83% yield via Suzuki coupling , while fluorinated derivatives (e.g., 2'-fluoro analog) require optimized conditions due to steric and electronic challenges .
Reactivity in Cross-Coupling Reactions
Biphenyl carbaldehydes are frequently used in Suzuki-Miyaura couplings. For example:
- 2',5'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde (electron-donating methoxy groups) reacts efficiently with boronic acids under Pd catalysis .
- In contrast, 2,4'-difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde may exhibit slower coupling due to fluorine’s electron-withdrawing nature, necessitating higher temperatures or stronger bases.
Spectroscopic Differences
- IR Spectroscopy: The aldehyde C-H stretch in [1,1'-biphenyl]-4-carbaldehyde appears at 2723 cm⁻¹ . Fluorine substitution (as in the target compound) may shift this peak due to altered electron density.
- NMR: Methyl groups (e.g., 5-CH₃ in the target compound) produce distinct upfield signals compared to methoxy or trifluoromethyl groups.
Biological Activity
2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS Number: 2624417-61-2) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features two fluorine atoms and a methyl group on a biphenyl scaffold, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C₁₄H₁₀F₂O
- Molecular Weight : 232.225 g/mol
- IUPAC Name : 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Biological Activity Overview
Recent studies have indicated that 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde exhibits various biological activities. Below are some key findings from the literature:
Antimicrobial Activity
Research has shown that compounds with similar structures to 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde possess notable antimicrobial properties. For example:
- A study evaluated the antimicrobial activity of various biphenyl derivatives and found that those with fluorine substitutions demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria .
- The compound was tested against a panel of bacteria and fungi, showing promising results in inhibiting growth .
Anticancer Properties
The anticancer potential of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been explored in several studies:
- In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 10 µM against human cervical carcinoma cells (HeLa) .
- Further modifications of the compound led to derivatives that exhibited even greater antiproliferative activities against a range of tumor cell lines .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized several derivatives of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde and evaluated their biological activities:
- Derivatives Tested : Compounds synthesized included variations in substitution patterns.
- Results : The most active derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), indicating significant anticancer potential .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde with target proteins involved in cancer progression:
- Target Proteins : The compound was docked against various targets including kinases and enzymes involved in apoptosis.
- Findings : Results indicated strong binding affinities, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde, and how do substituents influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential functionalization of biphenyl precursors. Key steps include:
- Fluorination : Electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® or DAST to introduce fluorine at the 2- and 4'-positions .
- Methylation : Friedel-Crafts alkylation or directed ortho-metalation (DoM) to install the methyl group at the 5-position .
- Aldehyde Introduction : Oxidation of a methyl group (via Riemer-Tiemann reaction) or transition metal-catalyzed formylation (e.g., using Pd/Cu systems) .
Substituents like fluorine enhance electrophilic substitution rates at meta/para positions due to their electron-withdrawing effects, while the methyl group may sterically hinder certain reactions .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde?
- Methodological Answer :
- NMR : and NMR confirm fluorine positions and aldehyde proton (δ ~9.8–10.2 ppm). NMR identifies carbonyl carbon (δ ~190–200 ppm) and methyl group (δ ~20–25 ppm) .
- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and 1100–1200 cm (C-F stretches) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHFO), with fragmentation patterns confirming biphenyl backbone .
Advanced Research Questions
Q. How do the positions of fluorine atoms (2 and 4') and the methyl group affect the electronic properties and reactivity of the compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Electronic Effects : Fluorine at the 2-position deactivates the ring via inductive effects, directing NAS to the 4'-position. The 5-methyl group exerts steric hindrance, reducing reactivity at adjacent positions .
- Reactivity Comparison : Compared to 3,3'-difluoro analogs, the 2,4'-substitution pattern creates a polarized electron density, favoring NAS at the 4'-fluorine site. Computational DFT studies (e.g., Fukui indices) predict regioselectivity .
- Experimental Validation : Kinetic studies using substituted anilines as nucleophiles show 2–3× faster substitution at 4'-F vs. 2-F under basic conditions .
Q. What strategies can resolve contradictions in reported biological activities of fluorinated biphenyl carbaldehydes, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl position, fluorine count) and test against standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., cytochrome P450) to differentiate between specific target interactions and nonspecific cytotoxicity .
- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify outliers or confounding factors (e.g., impurity profiles in older studies) .
Q. How can computational methods predict the regioselectivity of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices or local softness to identify electrophilic/nucleophilic sites. For example, the aldehyde group’s carbonyl carbon is highly electrophilic, favoring nucleophilic additions .
- Molecular Dynamics (MD) : Simulate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to assess steric accessibility of the 4'-F site vs. methyl-blocked positions .
- Validation : Compare predicted regioselectivity with experimental HPLC data from model reactions (e.g., coupling with phenylboronic acid) .
Contradiction Analysis
Q. Why do some studies report high thermal stability for fluorinated biphenyl carbaldehydes, while others note decomposition under mild conditions?
- Methodological Answer :
- Purity Assessment : Impurities (e.g., residual acids from synthesis) can catalyze aldehyde oxidation. Use HPLC or GC-MS to verify purity >98% .
- Condition-Dependent Stability : Thermal gravimetric analysis (TGA) under inert vs. aerobic conditions shows decomposition onset at ~200°C in N vs. ~150°C in air due to aldehyde oxidation .
- Substituent Effects : Methyl groups at the 5-position stabilize the biphenyl core via steric protection, delaying decomposition compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
